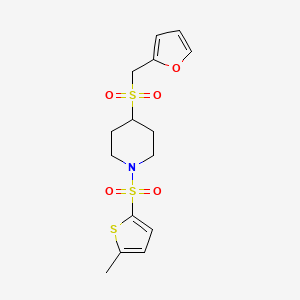

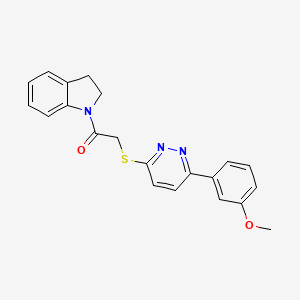

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others . For instance, a compound was synthesized by dissolving it and an appropriate aromatic acid in phosphorus oxychloride and refluxed for 20 hours .Applications De Recherche Scientifique

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are pivotal in medicinal chemistry, exhibiting a wide array of pharmacological properties. The benzothiazole nucleus serves as the core structure for various biologically active compounds, demonstrating antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities. Molecular structures of potent drugs such as Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, highlighting its significance in drug development. This highlights the diverse therapeutic potential of benzothiazole derivatives in addressing a broad spectrum of diseases, catalyzing future research towards novel drug discovery (Sumit, Arvind Kumar, & A. Mishra, 2020).

Therapeutic Potential and Drug Discovery

The therapeutic potential of benzothiazole derivatives spans across various domains, including anticancer, antimicrobial, and anti-inflammatory activities. The structural diversity offered by benzothiazole-based compounds supports the search for new therapeutic agents, with several molecules undergoing clinical usage for treating diverse ailments. The 2-arylbenzothiazole moiety, in particular, has emerged as a promising candidate in antitumor agent development, showcasing the increasing importance of benzothiazole derivatives in drug discovery and their significant role in the development of chemotherapeutic agents (A. Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Benzothiazole in Supramolecular Chemistry

Benzothiazole and its derivatives also find applications in supramolecular chemistry, contributing to the development of nanotechnology, polymer processing, and biomedical applications. The simple structure and accessibility of benzothiazole-based compounds, combined with their ability to self-assemble into one-dimensional, nanometer-sized structures, facilitate their use in a wide range of scientific disciplines. This versatility underscores the adaptability of benzothiazole as a foundational component in supramolecular chemistry, promising innovative applications ranging from materials science to therapeutic drug delivery systems (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Mécanisme D'action

Target of Action

It is known that benzothiazole derivatives have shown a variety of antibacterial activities by inhibiting several enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and inhibit their function, leading to antibacterial effects .

Biochemical Pathways

The inhibition of the aforementioned enzymes by benzothiazole derivatives can affect various biochemical pathways, leading to their antibacterial effects .

Result of Action

The inhibition of the target enzymes by benzothiazole derivatives can lead to antibacterial effects .

Propriétés

IUPAC Name |

3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF2N2OS/c15-8-3-1-2-7(4-8)13(20)19-14-18-12-10(17)5-9(16)6-11(12)21-14/h1-6H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGYKIFREHTPLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

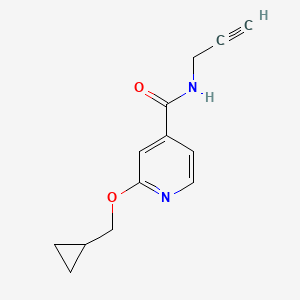

![(3-{3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2892683.png)

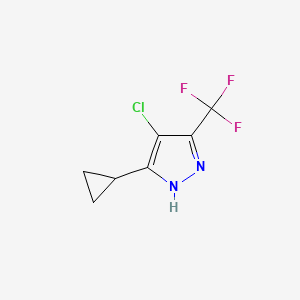

![cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2892692.png)

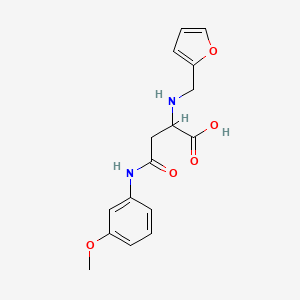

![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2892695.png)

![2-Chloro-N-[(1-methoxycyclohexyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2892699.png)

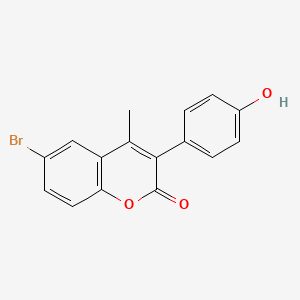

![N-(3-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2892705.png)